molecular formula C8H5NO3S B067242 2-Oxo-2,3-dihydro-1,3-benzothiazole-7-carboxylic acid CAS No. 178999-43-4

2-Oxo-2,3-dihydro-1,3-benzothiazole-7-carboxylic acid

Cat. No. B067242
M. Wt: 195.2 g/mol
InChI Key: NNRDLLHIVQJWMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxo-2,3-dihydro-1,3-benzothiazole-7-carboxylic acid, also known as BTCA, is a heterocyclic organic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It belongs to the class of benzothiazole derivatives and has a wide range of biological activities.

Mechanism Of Action

The mechanism of action of 2-Oxo-2,3-dihydro-1,3-benzothiazole-7-carboxylic acid is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways in the body. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.

Biochemical And Physiological Effects

2-Oxo-2,3-dihydro-1,3-benzothiazole-7-carboxylic acid has been found to have several biochemical and physiological effects in the body. It has been found to inhibit the growth of bacteria and fungi, reduce inflammation, and induce apoptosis in cancer cells. It has also been found to have antioxidant properties and to protect against oxidative stress.

Advantages And Limitations For Lab Experiments

2-Oxo-2,3-dihydro-1,3-benzothiazole-7-carboxylic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and has a wide range of biological activities. However, it also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on 2-Oxo-2,3-dihydro-1,3-benzothiazole-7-carboxylic acid. One area of interest is its potential use as a diagnostic tool for certain diseases. Another area of interest is its potential use in combination with other drugs for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of 2-Oxo-2,3-dihydro-1,3-benzothiazole-7-carboxylic acid and its potential applications in the field of medicinal chemistry.

Synthesis Methods

2-Oxo-2,3-dihydro-1,3-benzothiazole-7-carboxylic acid can be synthesized by various methods including the reaction of 2-aminobenzenethiol with malonic acid in the presence of acetic anhydride and phosphoric acid. Another method involves the condensation of o-aminobenzenethiol with malonic acid in the presence of polyphosphoric acid and acetic anhydride.

Scientific Research Applications

2-Oxo-2,3-dihydro-1,3-benzothiazole-7-carboxylic acid has been studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities including antimicrobial, antifungal, anti-inflammatory, and anticancer activities. It has also been studied for its potential use as a diagnostic tool for certain diseases.

properties

CAS RN

178999-43-4

Product Name

2-Oxo-2,3-dihydro-1,3-benzothiazole-7-carboxylic acid

Molecular Formula

C8H5NO3S

Molecular Weight

195.2 g/mol

IUPAC Name

2-oxo-3H-1,3-benzothiazole-7-carboxylic acid

InChI

InChI=1S/C8H5NO3S/c10-7(11)4-2-1-3-5-6(4)13-8(12)9-5/h1-3H,(H,9,12)(H,10,11)

InChI Key

NNRDLLHIVQJWMH-UHFFFAOYSA-N

SMILES

C1=CC(=C2C(=C1)NC(=O)S2)C(=O)O

Canonical SMILES

C1=CC(=C2C(=C1)NC(=O)S2)C(=O)O

synonyms

7-Benzothiazolecarboxylicacid,2,3-dihydro-2-oxo-(9CI)

Origin of Product

United States

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